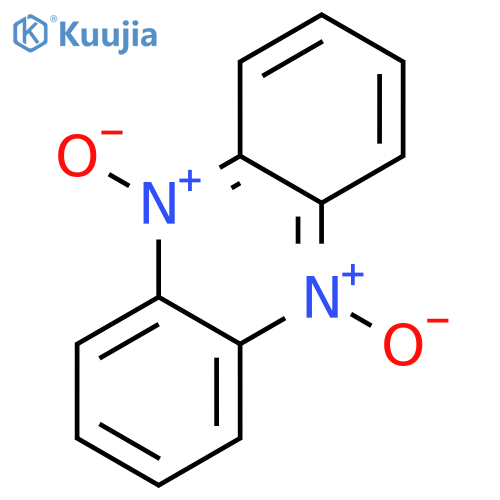Cas no 303-83-3 (Phenazine, 5,10-dioxide)

Phenazine, 5,10-dioxide structure
商品名:Phenazine, 5,10-dioxide
Phenazine, 5,10-dioxide 化学的及び物理的性質
名前と識別子
-
- Phenazine, 5,10-dioxide
- 10-oxidophenazin-5-ium 5-oxide
- Phenazin-5,10-dioxid
- phenazine 5,10-N,N'-dioxide
- Phenazine 9,10-dioxide
- Phenazine di-N-oxide
- Phenazine N,N'-dioxide
- Phenazine,10-dioxide
- phenazine-5
- phenazine-5,10-dioxide
- YSCK0052
- Phenazine5,10-dioxide
- NSC 21666
- CBDivE_004576
- SCHEMBL6919829
- DTXSID20184391
- TJ2M8Y56UB
- 303-83-3
- CHEMBL1971077
- NSC21666
- NSC-21666
- AKOS002346527
- AB00682028-01
- AI3-60114
- Phenazine 5,10-dioxide
- phenazine, 5,10-dioxide-
- ZMFJCQAPRNRDSK-UHFFFAOYSA-N
- DTXCID30106882
- G90339
-
- インチ: InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
- InChIKey: ZMFJCQAPRNRDSK-UHFFFAOYSA-N
- ほほえんだ: C1C2C(=[N+]([O-])C3C([N+]=2[O-])=CC=CC=3)C=CC=1
計算された属性
- せいみつぶんしりょう: 212.05900
- どういたいしつりょう: 212.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 46.4Ų
じっけんとくせい
- PSA: 50.92000
- LogP: 2.85000
Phenazine, 5,10-dioxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB39205-1g |
Phenazine, 5,10-dioxide |
303-83-3 | 90% | 1g |
$93.00 | 2024-04-20 | |
| A2B Chem LLC | AB39205-100mg |
Phenazine, 5,10-dioxide |
303-83-3 | 90% | 100mg |
$21.00 | 2024-04-20 | |
| A2B Chem LLC | AB39205-250mg |
Phenazine, 5,10-dioxide |
303-83-3 | 90% | 250mg |
$35.00 | 2024-04-20 |
Phenazine, 5,10-dioxide 関連文献
-
S. I. Kulakovskaya,A. V. Kulikov,T. S. Zyubina,A. S. Zyubin,L. N. Sviridova,E. V. Stenina,A. G. Ryabenko,E. V. Zolotukhina,Yu. A. Dobrovolskiy Energy Adv. 2022 1 45
-
2. Reductive properties of low-valent titanium reagents. Mechanistic studiesMarek Malinowski,?ukasz Kaczmarek,Franciszek Rozp?och J. Chem. Soc. Perkin Trans. 2 1991 879
-
3. 100. The phenazine series. Part VII. The pigment of Chromobacterium iodinum; the phenazine di-N-oxidesG. R. Clemo,H. McIlwain J. Chem. Soc. 1938 479
-
4. 360. The deoxygenation of heterocyclic N-oxides. Part I. A novel oxygen- and peroxide-catalysed reduction of pyridine 1-oxide with triethyl phosphiteT. R. Emerson,C. W. Rees J. Chem. Soc. 1962 1917
-
Chenxing Guo,Hu Wang,Vincent M. Lynch,Xiaofan Ji,Zachariah A. Page,Jonathan L. Sessler Chem. Sci. 2020 11 5650
303-83-3 (Phenazine, 5,10-dioxide) 関連製品
- 27305-48-2(1,5-Naphthyridine,1-oxide)
- 6935-29-1(Quinoxaline, 1-oxide)
- 304-81-4(Phenazine, 5-oxide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
